5-Oxopyrrolidine-3-carboxamide - 14466-21-8

5-Oxopyrrolidine-3-carboxamide

Catalog Number: EVT-333808
CAS Number: 14466-21-8
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From γ-lactone: One method involves a two-step synthesis from γ-lactone. This approach utilizes the conjugate addition of primary amines to an ethyl α-functionalized acrylate, followed by intramolecular cyclization, leading to the formation of N,1-dialkyl-4-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamides. []
  • Derivatization of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This method involves synthesizing a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives by incorporating chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring and heterocyclic moieties in 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. []
Molecular Structure Analysis

Molecular docking studies using software like SYBYL-X 2.0 have revealed that the pyrrolyl peptide linkage (CO-NH, O-SO2-NH) to the aromatic rings and substituted pyrroles plays a crucial role in receptor binding. [] This finding highlights the importance of specific structural features for biological activity.

Chemical Reactions Analysis

The presence of the lactam ring and carboxamide group in 5-Oxopyrrolidine-3-carboxamide allows it to participate in diverse chemical reactions. These reactions enable the synthesis of a wide range of derivatives with varying substituents, leading to the exploration of new biological activities. For instance, the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involved reactions like alkylation, acylation, and heterocyclization. []

Mechanism of Action
  • CCR5 Antagonism: Certain derivatives, such as those with 3,4-dichloro substituents on the central phenyl ring or a 1-benzyl group replacing the 1-methyl group of the 5-oxopyrrolidine moiety, exhibit potent CCR5 antagonistic activity. [, ] These compounds bind to the CCR5 receptor, a chemokine receptor involved in HIV-1 entry into cells, and prevent the binding of the natural ligand, thus inhibiting viral entry.
  • Enoyl Reductase (InhA) Inhibition: Some derivatives demonstrate inhibitory activity against Mycobacterium tuberculosis enoyl reductase (InhA), an enzyme critical for mycolic acid biosynthesis, which is essential for the mycobacterial cell wall. [, , , , ] These inhibitors bind to the active site of InhA, blocking its enzymatic activity and disrupting cell wall synthesis, ultimately leading to bacterial death.
Applications
  • Anti-HIV-1 Agents: Studies have identified potent CCR5 antagonists based on the 5-Oxopyrrolidine-3-carboxamide scaffold. [, ] These compounds inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, signifying their potential as antiretroviral agents.
  • Antimycobacterial Agents: Derivatives of 5-Oxopyrrolidine-3-carboxamide have shown potent inhibitory activity against Mycobacterium tuberculosis. [, , , , , ] These compounds target InhA, a key enzyme in mycolic acid biosynthesis, essential for the mycobacterial cell wall.
  • Antioxidant Agents: Studies have identified 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with potent antioxidant activity, potentially beneficial in treating oxidative stress-related diseases. []
  • Antimicrobial Agents: Research has shown that certain tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, structurally related to 5-Oxopyrrolidine-3-carboxamide, exhibit potent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. []
  • Pain, Cough, and Itch Disorders: While details are limited, 5-Oxopyrrolidine-3-carboxamides have been investigated as potential therapeutic agents for pain disorders, cough disorders, and acute and chronic itch disorders. [] This suggests their potential interaction with neurological pathways involved in these conditions.

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1)

Compound Description: This compound, identified through high-throughput screening, serves as a lead compound for CCR5 antagonism. It exhibits an IC50 of 1.9 μM for binding to CCR5 expressed in CHO cells. []

Relevance: This compound represents a foundational structure for developing more potent CCR5 antagonists. Modifications to this structure, as seen in subsequent related compounds, led to enhanced activity. The core structure shares the 5-oxopyrrolidine-3-carboxamide motif with the target compound, indicating its significance in CCR5 binding. []

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-3,4-dichloro-N-phenyl-5-oxopyrrolidine-3-carboxamide (10i)

Compound Description: This analog introduces 3,4-dichloro substituents to the phenyl ring of the lead compound (1). This modification significantly improves CCR5 affinity, resulting in an IC50 of 0.057 μM for receptor binding and 0.44 μM for inhibiting CCR5-mediated HIV-1 envelope fusion. []

Relevance: The enhanced activity of this compound compared to the lead compound highlights the importance of the 3,4-dichloro substituents on the phenyl ring for potent CCR5 antagonism. It retains the core 5-oxopyrrolidine-3-carboxamide structure of the target compound. []

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-3,4-dichloro-N-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide (11b)

Compound Description: Similar to compound 10i, this derivative incorporates 3,4-dichloro substituents on both the phenyl ring directly attached to the carboxamide and the benzoyl group. This modification further enhances potency, with an IC50 of 0.050 μM for CCR5 binding and 0.19 μM for inhibiting CCR5-mediated HIV-1 envelope fusion. []

Relevance: This compound emphasizes the additive effect of incorporating 3,4-dichloro substituents on both aromatic rings for improving CCR5 antagonism. The 5-oxopyrrolidine-3-carboxamide core structure remains consistent with the target compound. []

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-benzyl-3,4-dichloro-N-phenyl-5-oxopyrrolidine-3-carboxamide (12e)

Compound Description: This analog replaces the 1-methyl group of the lead compound with a 1-benzyl group while retaining the 3,4-dichloro substituents on the phenyl ring. This modification results in an IC50 of 0.038 μM for CCR5 binding and 0.49 μM for inhibiting CCR5-mediated HIV-1 envelope fusion. []

Relevance: Replacing the 1-methyl group with a 1-benzyl group represents an alternative strategy for enhancing CCR5 affinity. This highlights the importance of substitutions at the 1-position of the 5-oxopyrrolidine ring for activity. The core structure aligns with the target compound, emphasizing its significance. []

1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Compound Description: This compound exhibits potent antimycobacterial activity. Molecular docking studies revealed its binding mode within the active site of Mycobacterium tuberculosis enoyl reductase (InhA), a crucial enzyme for mycolic acid biosynthesis. [, ]

Relevance: This compound served as a reference ligand in molecular docking studies to understand the binding interactions of novel pyrrole heterocyclics and aromatic sulfonamides as potential antimycobacterial agents. [] It shares the core 5-oxopyrrolidine-3-carboxamide structure with the target compound, suggesting its potential as a scaffold for developing new anti-tuberculosis drugs.

Properties

CAS Number

14466-21-8

Product Name

5-Oxopyrrolidine-3-carboxamide

IUPAC Name

5-oxopyrrolidine-3-carboxamide

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8)

InChI Key

BJSCOTHGFJMOOE-UHFFFAOYSA-N

SMILES

C1C(CNC1=O)C(=O)N

Synonyms

5-OP-CA
5-oxopyrrolidine-3-carboxamide

Canonical SMILES

C1C(CNC1=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.